molecular formula C16H27NS B12531727 2-(Decylsulfanyl)aniline CAS No. 141945-26-8

2-(Decylsulfanyl)aniline

Cat. No.: B12531727
CAS No.: 141945-26-8
M. Wt: 265.5 g/mol
InChI Key: ZZTDZBOUUHVPTG-UHFFFAOYSA-N
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Description

2-(Decylsulfanyl)aniline is an organic compound with the molecular formula C16H27NS. It consists of an aniline core substituted with a decylsulfanyl group at the second position. This compound is part of the broader class of substituted anilines, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decylsulfanyl)aniline typically involves the nucleophilic substitution of a halogenated aniline with a decylthiol. One common method is the reaction of 2-chloroaniline with decylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Decylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Decylsulfanyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Decylsulfanyl)aniline involves its interaction with various molecular targets. The decylsulfanyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-(Methylsulfanyl)aniline
  • 2-(Ethylsulfanyl)aniline
  • 2-(Butylsulfanyl)aniline

Comparison: 2-(Decylsulfanyl)aniline is unique due to its longer alkyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. The longer chain increases the compound’s hydrophobicity, potentially enhancing its interactions with lipid membranes and hydrophobic pockets in proteins. This can result in different biological activities and applications .

Properties

CAS No.

141945-26-8

Molecular Formula

C16H27NS

Molecular Weight

265.5 g/mol

IUPAC Name

2-decylsulfanylaniline

InChI

InChI=1S/C16H27NS/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13H,2-8,11,14,17H2,1H3

InChI Key

ZZTDZBOUUHVPTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=CC=CC=C1N

Origin of Product

United States

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